molecular formula C29H31N5O3S B11662902 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11662902
M. Wt: 529.7 g/mol
InChI Key: ULUZZHJYCHDDID-UXHLAJHPSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and hydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents on the triazole ring or hydrazide moiety. For example:

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H31N5O3S/c1-29(2,3)22-14-12-21(13-15-22)27-32-33-28(34(27)23-9-7-6-8-10-23)38-19-26(35)31-30-18-20-11-16-24(36-4)25(17-20)37-5/h6-18H,19H2,1-5H3,(H,31,35)/b30-18+

InChI Key

ULUZZHJYCHDDID-UXHLAJHPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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